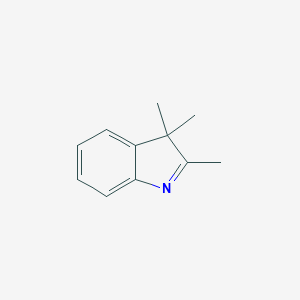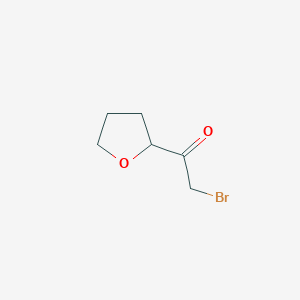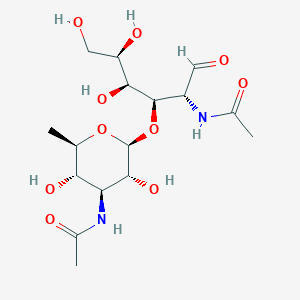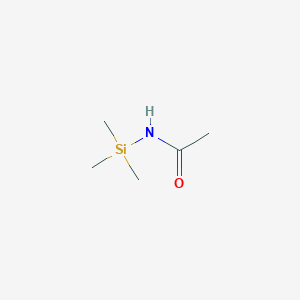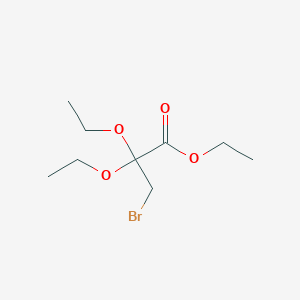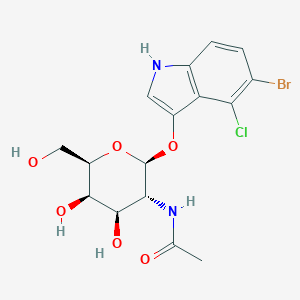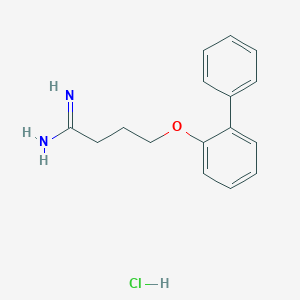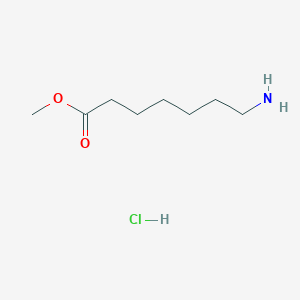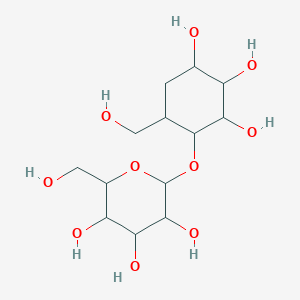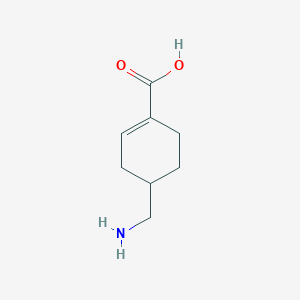
1-Palmitoyl-2-oleoyl-3-stearoylglycerol
Overview
Description
1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol is a triacylglycerol that contains palmitic acid at the sn-1 position, oleic acid at the sn-2 position, and stearic acid at the sn-3 position . It is one of the primary triacylglycerols found in cocoa butter . This compound is significant in the study of lipid biochemistry and has various applications in food, cosmetic, and pharmaceutical industries.
Mechanism of Action
Target of Action
1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol, also known as 1-Palmitoyl-2-oleoyl-3-stearoylglycerol or [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate, is a type of triacylglycerol . It primarily targets the lipid metabolism pathways in the body . It is one of the primary triacylglycerols found in cocoa butter .
Mode of Action
The compound interacts with its targets by integrating into the lipid metabolism pathways. It is involved in the crystallization behavior of complex systems such as fats . The compound’s interaction with its targets leads to changes in the physical properties of the fats, influencing their phase behavior .
Biochemical Pathways
The compound affects the lipid metabolism pathways, specifically the crystallization behavior of fats . It is involved in the formation of different polymorphic forms of fats, which can influence the texture and other physical properties of food and cosmetic products .
Result of Action
The compound’s action results in changes to the physical properties of fats, influencing their phase behavior . This can affect the texture and other physical properties of food and cosmetic products .
Action Environment
The action of the compound can be influenced by environmental factors such as temperature . For example, the phase behavior of the compound can change with different temperatures, affecting the crystallization behavior of fats .
Biochemical Analysis
Cellular Effects
Increased serum levels of this compound are a potential biomarker for non-alcoholic fatty liver disease (NAFLD) .
Molecular Mechanism
As a triacylglycerol, it is likely involved in lipid metabolism and energy storage .
Temporal Effects in Laboratory Settings
It is known that triacylglycerols can be hydrolyzed over time under the action of lipases .
Dosage Effects in Animal Models
It is known that high levels of triacylglycerols can lead to health issues such as obesity and cardiovascular disease .
Metabolic Pathways
1-Palmitoyl-2-oleoyl-3-stearoyl-rac-glycerol, as a triacylglycerol, is involved in lipid metabolism. It can be hydrolyzed by lipases to release fatty acids and glycerol, which can then be used in various metabolic pathways .
Transport and Distribution
It is known that triacylglycerols are typically stored in adipose tissue and can be transported in the blood bound to lipoproteins .
Subcellular Localization
Triacylglycerols are typically stored in lipid droplets within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (palmitic acid, oleic acid, and stearic acid). The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of 1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol involves the use of high-purity raw materials and advanced purification techniques. The process may include steps such as fractional distillation, crystallization, and chromatography to achieve the desired purity levels. The industrial production methods are designed to be efficient and scalable to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol undergoes several types of chemical reactions, including:
Oxidation: The unsaturated oleic acid moiety can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the release of free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups between the triacylglycerol and an alcohol, often catalyzed by an enzyme or a chemical catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. The reactions are typically carried out under controlled temperature and pressure conditions.
Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are used under mild temperature conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (palmitic acid, oleic acid, stearic acid) and glycerol.
Transesterification: New esters and glycerol.
Scientific Research Applications
1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the properties and behavior of triacylglycerols.
Biology: Investigated for its role in cellular lipid metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-Stearoyl-3-Oleoyl-rac-glycerol: Contains palmitic acid at the sn-1 position, stearic acid at the sn-2 position, and oleic acid at the sn-3 position.
1,2-Dipalmitoyl-3-Elaidoyl-rac-glycerol: Contains palmitic acid at the sn-1 and sn-2 positions, and elaidic acid at the sn-3 position.
Uniqueness
1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. Its presence in cocoa butter makes it particularly valuable for studies related to food science and lipid crystallization .
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H104O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h26,28,52H,4-25,27,29-51H2,1-3H3/b28-26- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPXMOHHFYONAC-SGEDCAFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H104O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-27-4 | |
| Record name | 1-Palmitoyl-2-oleoyl-3-stearoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmito-3-stearo-2-olein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[[(1-oxohexadecyl)oxy]methyl]-2-[(1-oxooctadecyl)oxy]ethyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



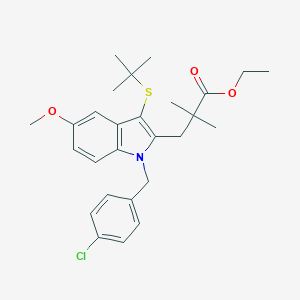

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)
